4-(4-((6-(Cyclopropanecarboxamido)pyridazin-3-yl)thio)butanamido)benzamide
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Overview
Description
Molecular Structure Analysis
The compound contains one pyridazin-3-amine moiety, p-aminobenzoic acid (PABA) part, and one acrylamide group. All these groups are assembled through an amide linkage . The molecular fragments (benzamide, acrylamide, and pyridazine) are almost coplanar to each other in all the obtained conformers which may be due to the resonance stabilization .
Chemical Reactions Analysis
The compound has been found to interact with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role . The pyridazine ring interacts with Q190 by conventional means .
Scientific Research Applications
TYK2 Inhibition
- TYK2 is associated with cytokine signaling, particularly the IL-12 pathway. By inhibiting TYK2 , GDC-046 modulates immune responses and may have implications in autoimmune diseases, inflammation, and cancer immunotherapy .
JAK1 Inhibition
- JAK1 is involved in various cytokine-mediated signaling pathways, including those related to interleukins (such as IL-6 ). Inhibiting JAK1 could impact immune responses and inflammatory processes .
JAK2 Inhibition
- JAK2 is essential for erythropoietin (EPO) signaling, which regulates red blood cell production. Inhibition of JAK2 may have implications in hematopoiesis and related disorders .
JAK3 Inhibition
- JAK3 is crucial for cytokine signaling, especially in lymphocytes. Inhibiting it could impact immune responses and may be relevant in autoimmune diseases and transplantation .
Anti-Tubercular Activity
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with various targets leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
It’s known that pyridazinone derivatives can exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
4-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c20-18(26)12-5-7-14(8-6-12)21-16(25)2-1-11-28-17-10-9-15(23-24-17)22-19(27)13-3-4-13/h5-10,13H,1-4,11H2,(H2,20,26)(H,21,25)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFAJDCDXYCQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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